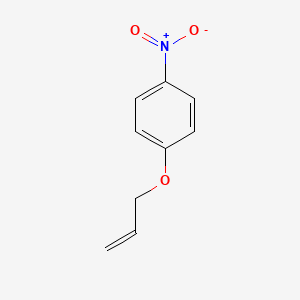
烯丙基对硝基苯醚
描述
Allyl p-nitrophenyl ether (APNE) is a chemical compound that belongs to the group of aryl ethers. It has a molecular formula of C9H9NO3 . It is a pale yellow crystalline solid with a pungent odor.
Synthesis Analysis
Ethers, including APNE, have been synthesized by various protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .Molecular Structure Analysis
The molecular structure of APNE is characterized by an oxygen atom bonded to an allyl group and a p-nitrophenyl group . The molecular weight of APNE is 179.17 g/mol .Chemical Reactions Analysis
The most common reaction of ethers, including APNE, is cleavage of the C–O bond by using strong acids . Under appropriate conditions, significant microwave-specific enhancement of the reaction rate of an organic chemical reaction can be observed .Physical And Chemical Properties Analysis
APNE is a pale yellow crystalline solid with a pungent odor. It has a molecular weight of 179.17 g/mol, a XLogP3 of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .科学研究应用
Synthesis of Cyclic Peptides
Allyl p-nitrophenyl ether is utilized in the synthesis of cyclic peptides via solid-phase peptide synthesis (SPPS). The compound serves as a photolabile protecting group, which is crucial for the synthesis of head-tail and side-chain-tail cyclic peptides. These cyclic peptides have improved stability against proteases, enhancing their pharmacokinetic properties and biological activity .
Development of Polycarboxylate Superplasticizers
In the construction industry, Allyl p-nitrophenyl ether is used to synthesize modified polycarboxylate superplasticizers with short-branched chains. These superplasticizers, when modified by nano-silica, show better dispersibility in cement matrices and strong resistance to clay impurities, improving the durability and mechanical properties of mortar and concrete .
Photochemical Reactions
The compound plays a significant role in photochemical reactions of aromatic compounds. Its photolabile nature allows it to act as a protecting group that can be removed upon exposure to light, facilitating the synthesis of complex molecules .
Bioorthogonal Chemistry
Allyl p-nitrophenyl ether is involved in bioorthogonal chemistry, where it is used to modify carbohydrates. This modification is crucial for the bioorthogonal manipulation of biomolecules, allowing for the study of biological processes without interfering with the natural system .
Drug Development
In pharmaceutical research, the compound’s ability to form stable bonds and its photolabile properties make it valuable for developing new drug delivery systems. It can be used to create prodrugs that release active pharmaceutical ingredients upon light activation .
Material Science
Allyl p-nitrophenyl ether is used in material science for the development of novel materials with specific properties. Its reactivity with various substrates allows for the creation of polymers and composites with tailored functionalities .
Nanotechnology
The compound’s reactivity is exploited in nanotechnology to modify the surface of nanoparticles. This modification can enhance the compatibility of nanoparticles with biological systems, making them suitable for medical imaging and therapy .
Environmental Science
In environmental science, Allyl p-nitrophenyl ether is used to study the degradation of aromatic compounds. Its photolabile nature allows researchers to investigate the pathways and mechanisms of photodegradation, contributing to the understanding of environmental pollutants .
作用机制
- The rearrangement involves the thermal transformation of allyl p-nitrophenyl ether to form β-aryl allyl ethers .
- The microwave-specific acceleration occurs due to the efficient absorption of microwave energy by ApNE, leading to increased reaction rates .
- The rearrangement product (o-allylphenol) is formed through the movement of the allyl group from one position to another within the p-nitrophenyl ether structure .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
安全和危害
未来方向
属性
IUPAC Name |
1-nitro-4-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOGGVVIZHGION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277447 | |
| Record name | Allyl p-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl p-nitrophenyl ether | |
CAS RN |
1568-66-7 | |
| Record name | 1-Nitro-4-(2-propen-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2375 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl p-nitrophenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl p-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Allyl p-nitrophenyl ether behave differently under microwave heating compared to conventional heating, and what causes this difference?
A1: Research has shown that Allyl p-nitrophenyl ether, when dissolved in a non-absorbing solvent like naphthalene and subjected to microwave irradiation, can exhibit significant rate enhancements in its unimolecular Claisen rearrangement reaction compared to conventional heating methods []. This rate enhancement is attributed to the selective heating of Allyl p-nitrophenyl ether, a microwave-absorbing reactant, in the non-absorbing solvent. This selective heating leads to localized "hot spots" around the Allyl p-nitrophenyl ether molecules, resulting in a higher effective temperature experienced by the reactant compared to the measured bulk temperature [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)

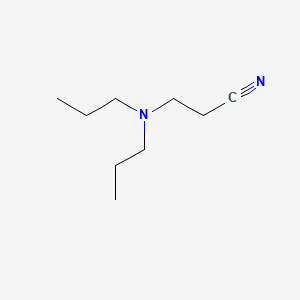

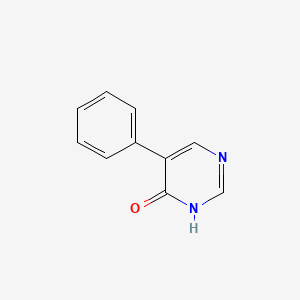

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)

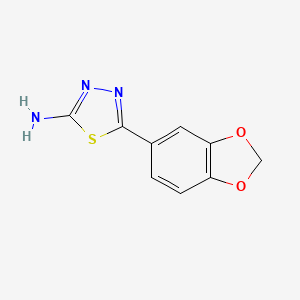
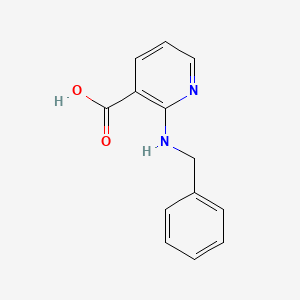
![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)

![8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266491.png)